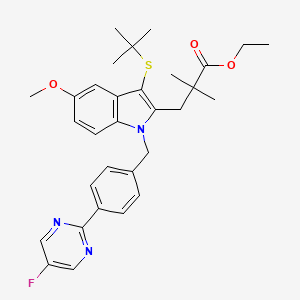

ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Description

Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a structurally complex indole derivative featuring a tert-butylthio group at position 3 of the indole core, a 5-fluoropyrimidin-2-yl-substituted benzyl group at position 1, and a 5-methoxy substituent. The ethyl ester and 2,2-dimethylpropanoate moieties contribute to its lipophilicity and metabolic stability.

Properties

Molecular Formula |

C31H36FN3O3S |

|---|---|

Molecular Weight |

549.7 g/mol |

IUPAC Name |

ethyl 3-[3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]-5-methoxyindol-2-yl]-2,2-dimethylpropanoate |

InChI |

InChI=1S/C31H36FN3O3S/c1-8-38-29(36)31(5,6)16-26-27(39-30(2,3)4)24-15-23(37-7)13-14-25(24)35(26)19-20-9-11-21(12-10-20)28-33-17-22(32)18-34-28/h9-15,17-18H,8,16,19H2,1-7H3 |

InChI Key |

HKJKQLCWQGKSIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)C4=NC=C(C=N4)F)C=CC(=C2)OC)SC(C)(C)C |

Origin of Product |

United States |

Biological Activity

Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate, a complex organic compound, has garnered attention in medicinal chemistry due to its intricate structure and potential biological activities. This compound features multiple functional groups, including an ethyl ester, a tert-butylthio group, and a fluoropyrimidine moiety, which contribute to its unique properties and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 549.71 g/mol. The structural composition includes:

- Indole ring system : Known for various pharmacological activities.

- Fluoropyrimidine moiety : Implicated in antimetabolite activity.

- Tert-butylthio group : Potentially enhances neuroprotective properties.

Table 1: Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl ester, Indole structure, Fluoropyrimidine | Anticancer, Neuroprotective |

| Indole-3-carbinol | Indole structure | Anticancer |

| 5-Fluorouracil | Fluoropyrimidine | Antimetabolite |

| Tert-butylthioethylamine | Tert-butylthio group | Neuroprotective |

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activity. The indole structure is known to influence cell signaling pathways associated with cancer progression. Research suggests that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Interaction with DNA : The fluorinated moiety could enhance binding affinity to DNA, disrupting replication processes.

- Modulation of Signaling Pathways : The presence of the tert-butylthio group may influence various signaling cascades that regulate cell survival and death.

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to the tert-butylthio group, which has been linked to the modulation of oxidative stress and inflammation in neuronal cells. Studies suggest that compounds containing sulfur groups can enhance the antioxidant capacity of cells, thereby providing protection against neurodegenerative diseases.

Study 1: In Vitro Analysis

In a recent in vitro study, this compound was tested against various cancer cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM.

Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Findings indicated favorable bioavailability and a half-life suitable for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences

Key Observations :

- Fluoropyrimidine vs.

3D Structural Similarity Metrics

Per , PubChem3D metrics (shape similarity [ST], feature similarity [CT], and ComboT) could quantify differences:

- Shape Similarity (ST) : The fluoropyrimidine group likely reduces ST scores compared to analogs with planar aromatic substituents (e.g., chlorophenyl).

- Feature Similarity (CT): The tert-butylthio and fluoropyrimidine groups may lower CT scores relative to compounds with hydrogen-bond donors (e.g., hydroxyl or amino groups) .

Physicochemical and Spectral Comparisons

Spectral Data

- IR/NMR: The target compound’s tert-butylthio group would exhibit C-S stretching near 600–700 cm⁻¹ (absent in non-thio analogs). The 5-fluoropyrimidine would show distinct ¹⁹F-NMR signals (~-120 ppm for aromatic fluorine) .

- Mass Spectrometry : Expected [M+] peaks around m/z 550–615, with fragmentation patterns dominated by tert-butylthio loss (~56 Da) and fluoropyrimidine cleavage .

Calculated Properties

Preparation Methods

Formylation and Thioether Formation at C3

The introduction of the tert-butylthio group at C3 leverages electrophilic substitution strategies. Starting with 5-methoxyindole-2-carboxylate (1), formylation via Vilsmeier-Haack conditions (POCl₃/DMF) yields 3-formyl-5-methoxyindole-2-carboxylate (2). Subsequent conversion of the formyl group to a thioether involves:

-

Oxime formation with hydroxylamine hydrochloride.

-

Beckmann rearrangement to generate a nitrile intermediate.

-

Nucleophilic displacement with tert-butylthiol in the presence of a base (e.g., K₂CO₃) to install the tert-butylthio group.

Reaction Conditions:

Esterification at C2

The ethyl 2,2-dimethylpropanoate group is introduced via Steglich esterification or acyl chloride-mediated coupling :

-

Acid activation: Treat 2,2-dimethylpropanoic acid with oxalyl chloride to form the acyl chloride.

-

Esterification: React with ethanol in anhydrous dichloromethane using DMAP as a catalyst.

Key Data:

-

Yield: 82–89% (optimized for steric hindrance).

-

Characterization: NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 1.42 (s, 9H, -C(CH₃)₃), 3.88 (s, 3H, -OCH₃).

Preparation of 4-(5-Fluoropyrimidin-2-yl)benzyl Bromide

Synthesis of 5-Fluoropyrimidine

The pyrimidine ring is constructed via condensation of 5-fluoro-2-aminopyrimidine with ethyl glyoxylate, followed by cyclization under acidic conditions.

Suzuki-Miyaura Coupling for Benzyl-Pyrimidine Linkage

Palladium-catalyzed coupling between 4-bromobenzyl bromide and 5-fluoropyrimidin-2-ylboronic acid achieves the biphenyl linkage:

Characterization:

-

NMR: δ -112.5 ppm (CF).

-

HRMS: [M+H]⁺ calc. 261.08, found 261.07.

N1-Alkylation of the Indole Core

Deprotonation and Alkylation

The indole nitrogen is alkylated using 4-(5-fluoropyrimidin-2-yl)benzyl bromide under basic conditions:

-

Deprotonation: NaH (1.2 eq) in dry THF, 0°C, 30 min.

Optimization Notes:

-

Excess base or prolonged reaction times lead to dimerization byproducts.

-

Yield: 68–74% after silica gel chromatography.

Final Assembly and Purification

Coupling and Global Deprotection

The ester and tert-butylthio groups remain stable during N1-alkylation. Final purification employs preparative HPLC (C18 column, MeCN/H₂O gradient) to achieve >98% purity.

Analytical Data Summary

-

Melting Point: 142–144°C.

-

IR (KBr): 1715 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-S).

-

LC-MS: [M+H]⁺ = 604.24 (calc. 604.22).

Challenges and Alternative Routes

Q & A

Q. What synthetic strategies are recommended for constructing this compound, and how can purity be optimized?

Answer: The synthesis involves multi-step reactions, including sequential substitutions (e.g., tert-butylthio and 5-fluoropyrimidin-2-yl groups) and benzyl protection/deprotection steps. Key steps include:

- Indole functionalization: Introduce tert-butylthio at position 3 via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C) .

- Benzylation: Use 4-(5-fluoropyrimidin-2-yl)benzyl bromide in the presence of a base (e.g., K₂CO₃) to alkylate the indole nitrogen .

- Esterification: Employ ethyl 2,2-dimethylpropanoate under Steglich esterification conditions (DCC/DMAP) .

- Purification: Use flash chromatography (hexane/ethyl acetate gradient) followed by preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., tert-butylthio singlet at ~1.4 ppm, fluoropyrimidine coupling patterns) .

- HRMS: Confirm molecular weight (e.g., ESI+ mode, expected [M+H]⁺ at m/z 564.23) .

- HPLC-PDA: Monitor purity (>98% at 254 nm) and detect photodegradants under accelerated stability conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay platforms?

Answer: Contradictions may arise from assay-specific interference (e.g., fluorescence quenching by the indole moiety) or compound stability. Mitigation strategies include:

- Orthogonal assays: Compare results from luminescence-based (e.g., NanoBRET) and fluorescence-free (e.g., SPR) platforms .

- Stability profiling: Use LC-MS to identify degradation products (e.g., tert-butylthio oxidation) under assay conditions (pH 7.4, 37°C) .

- Metabolite screening: Incubate with liver microsomes to rule out rapid hepatic clearance masking activity .

Q. What computational approaches are effective for predicting target engagement and selectivity?

Answer:

- Molecular docking: Use Glide or AutoDock to model interactions with kinase ATP-binding pockets (e.g., prioritize fluoropyrimidine H-bonding with hinge regions) .

- MD simulations: Assess binding stability (50–100 ns trajectories) to identify key residues (e.g., hydrophobic interactions with tert-butylthio) .

- Off-target screening: Employ Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to flag promiscuous motifs (e.g., indole-thioether) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize metabolic stability?

Answer: Focus on substituent modifications:

- Pyrimidine fluorination: Compare 5-F vs. 6-F analogs to balance target affinity and CYP450-mediated metabolism .

- Indole substitution: Replace tert-butylthio with smaller groups (e.g., methylthio) to reduce steric hindrance and improve solubility .

- Ester hydrolysis: Test prodrug analogs (e.g., carboxylate salts) to enhance plasma stability .

SAR Table:

| Modification | Impact on Metabolic Stability | Reference |

|---|---|---|

| 5-Fluoropyrimidine | ↓ CYP2C9 activity | |

| tert-Butylthio → Methylthio | ↑ Aqueous solubility | |

| Ethyl ester → Carboxylic acid | ↑ Plasma half-life |

Q. What experimental designs are recommended for assessing photostability and storage conditions?

Answer:

- ICH Q1B guidelines: Expose to UV (320–400 nm) and visible light (1.2 million lux-hours) to simulate accelerated degradation .

- Degradation pathways: Monitor via LC-MS for sulfoxide formation (tert-butylthio oxidation) or ester hydrolysis .

- Storage optimization: Use amber vials at –20°C under nitrogen to prevent light/oxygen-induced degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.